

2-(4-Methylphenoxy)benzaldehyde IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Methylphenoxy)benzaldehyde**

Cat. No.: **B101624**

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Methylphenoxy)benzaldehyde**

Introduction

2-(4-Methylphenoxy)benzaldehyde is an aromatic organic compound that incorporates both an aldehyde functional group and a diaryl ether linkage. Its structure, comprising a benzaldehyde moiety substituted with a p-tolyloxy group at the ortho position, makes it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, spectroscopic characterization, and potential applications, tailored for researchers in chemistry and drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of **2-(4-Methylphenoxy)benzaldehyde** are summarized below.

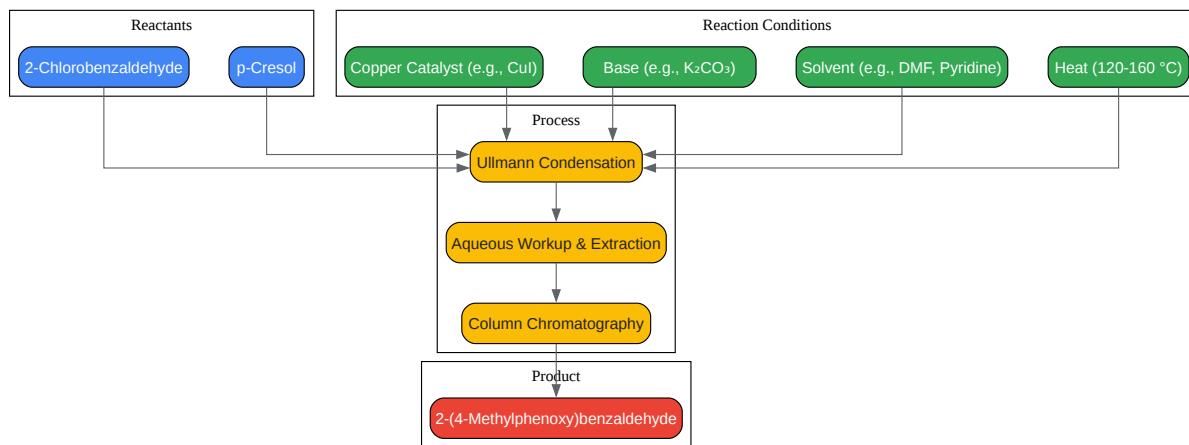
Table 2.1: Chemical Identifiers

Identifier	Value	Citation
IUPAC Name	2-(4-methylphenoxy)benzaldehyde	[1]
Synonyms	2-(p-Tolyl)benzaldehyde, 2-(4-methylphenoxy)benzenecarbaldehyde	[1] [2]
CAS Number	19434-35-6	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1] [2]
Molecular Weight	212.24 g/mol	[1]
InChI Key	VPSRCJKQVYKILL-UHFFFAOYSA-N	[1]

| SMILES | CC1=CC=C(C=C1)OC2=CC=CC=C2C=O |[\[1\]](#) |

Table 2.2: Physicochemical Properties

Property	Value	Citation
Physical Form	Not specified; likely solid or oil at room temperature.	
Purity	Commercially available up to 95%	[3]


| Storage Conditions | Inert atmosphere, 2-8°C |[\[4\]](#) |

Synthesis and Experimental Protocols

The synthesis of diaryl ethers such as **2-(4-Methylphenoxy)benzaldehyde** is commonly achieved via nucleophilic aromatic substitution, most notably the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.

General Synthesis Pathway: Ullmann Condensation

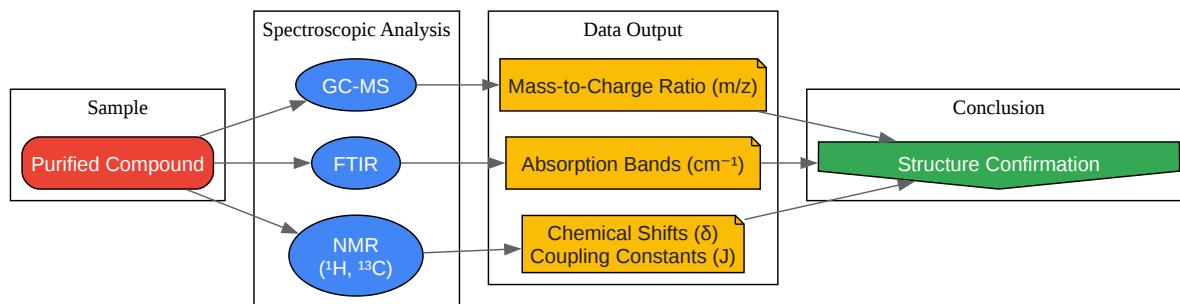
The logical workflow for the synthesis involves the reaction of 2-chlorobenzaldehyde with p-cresol.

[Click to download full resolution via product page](#)

Caption: General workflow for the Ullmann synthesis of **2-(4-Methylphenoxy)benzaldehyde**.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Ullmann condensation methodologies.


- **Assembly:** To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), p-cresol (1.1 eq), potassium carbonate (K_2CO_3 , 2.0 eq), and copper(I) iodide (CuI , 0.1 eq).
- **Solvent Addition:** Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** Heat the reaction mixture to 120-160 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the protocols for analysis and the expected data.

Experimental Protocols for Spectroscopy

- **Nuclear Magnetic Resonance (NMR):** 1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. A sample (10-20 mg) is dissolved in deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The analysis can be performed on a thin film of the sample on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry (MS):** Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample is injected into the GC, which is equipped with a standard capillary column for separation before ionization and detection.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

Summary of Spectroscopic Data

The following tables summarize the expected spectral data for **2-(4-Methylphenoxy)benzaldehyde** based on characteristic values for its functional groups.

Table 4.1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Citation
~10.0	Singlet (s)	1H	Aldehyde (-CHO)	[5][6]
~7.0 - 8.0	Multiplet (m)	8H	Aromatic protons (Ar-H)	[5][6]

| ~2.3 | Singlet (s) | 3H | Methyl (- CH_3) | [5] |

Table 4.2: Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Citation
~190 - 200	Aldehyde Carbonyl (C=O)	[7]
~115 - 160	Aromatic & Ether Carbons (Ar-C, Ar-O)	[7]

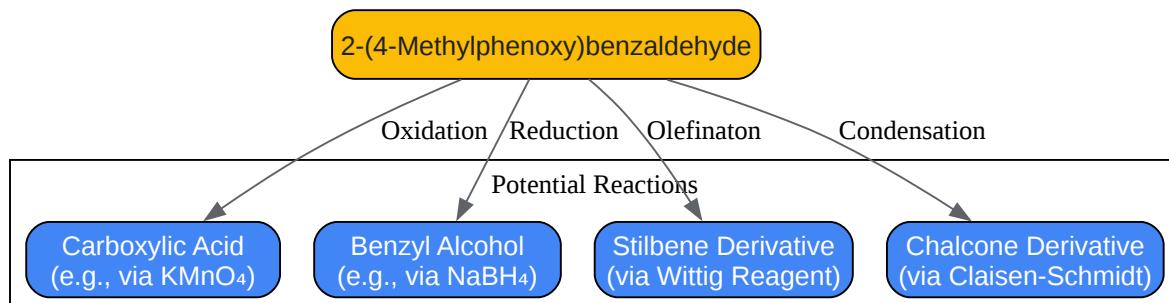
| ~20 - 25 | Methyl Carbon (-CH₃) ||

Table 4.3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Citation
~2830, ~2730	Medium	C-H Stretch (Aldehyde)	[5][7]
~1700	Strong	C=O Stretch (Aromatic Aldehyde)	[7]
~1600, ~1500	Strong	C=C Stretch (Aromatic)	

| ~1250 | Strong | C-O Stretch (Aryl Ether) ||

Table 4.4: Predicted Mass Spectrometry Data


m/z Value	Assignment
212	[M] ⁺ (Molecular Ion)
211	[M-H] ⁺
183	[M-CHO] ⁺

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chemical Reactivity and Potential Applications

The reactivity of **2-(4-Methylphenoxy)benzaldehyde** is dominated by its aldehyde group, making it a versatile precursor for more complex molecules.

- As a Synthetic Intermediate: It serves as a building block in organic synthesis. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various carbon-carbon bond-forming reactions.[8]
- In Medicinal Chemistry: Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[9] This compound could be used to synthesize novel Schiff bases or other heterocyclic compounds for screening as potential therapeutic agents.[10]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-(4-Methylphenoxy)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Methylphenoxy)benzaldehyde | C₁₄H₁₂O₂ | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]
- 3. 2-(p-Tolyloxy)benzaldehyde 95% | CAS: 19434-35-6 | AChemBlock [achemblock.com]
- 4. 19434-35-6|2-(p-Tolyloxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-(4-Methylphenoxy)benzaldehyde IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101624#2-4-methylphenoxy-benzaldehyde-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com